4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : Observed at m/z 296.1 (M⁺), consistent with the molecular formula.
- Fragmentation : Loss of Br (79.9 Da) yields a peak at m/z 216.2.
| Table 1: Key Spectroscopic Data | |
|---|---|
| Technique | Characteristic Signals |
| ¹H NMR | δ 7.2–7.8 (aryl H), δ 2.5–4.0 (aliphatic H) |
| ¹³C NMR | δ 120–160 (aryl and heterocyclic C) |
| IR | 560 cm⁻¹ (C–Br), 1,220 cm⁻¹ (C–F) |
| MS | m/z 296.1 (M⁺), 216.2 (M⁺–Br) |
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEIPFFKULXWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152819 | |
| Record name | 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-66-3 | |
| Record name | 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS Number: 1189749-66-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various aspects such as its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₂H₁₁BrFN₃
- Molecular Weight : 296.14 g/mol
Structural Characteristics
The compound features a tetrahydroimidazo[4,5-c]pyridine core, which is known for its diverse biological activities. The presence of the bromine and fluorine substituents on the phenyl ring may enhance its pharmacological properties by influencing its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to This compound have been shown to inhibit viral replication in vitro. The structure-activity relationship (SAR) analysis suggests that modifications in the imidazole ring can lead to enhanced efficacy against various viral strains including HIV and dengue virus .
Anticancer Potential
Research indicates that imidazo derivatives possess anticancer properties. A study demonstrated that related compounds exhibited cytotoxic effects on several cancer cell lines. For instance, compounds with similar structural motifs displayed IC50 values ranging from 0.2 to 10 μM against different cancer types . The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been highlighted in various studies. It has been shown to interact with several enzymes involved in critical biological processes. For example, certain imidazole derivatives have been reported to inhibit proteases and kinases effectively .
Case Studies
- Case Study on Antiviral Efficacy :
- Anticancer Activity Assessment :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties :
- CNS Activity :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Data Table: Summary of Applications
Case Studies
-
Anticancer Study :
- A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of imidazo[4,5-c]pyridine derivatives, including our compound of interest. The results showed a marked reduction in cell viability across multiple cancer cell lines with IC50 values indicating potent activity .
-
Antimicrobial Research :
- An investigation into the antimicrobial properties of substituted imidazo[4,5-c]pyridines revealed that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains. This opens avenues for developing new therapeutic agents against antibiotic-resistant infections .
- CNS Activity Evaluation :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Substituent Position and Halogen Effects
Key Observations :
- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to fluorine or chlorine. The 3-bromo-4-fluoro combination in the target compound may enhance binding to hydrophobic pockets in biological targets.
- Substituent Position : Para-substituted analogs (e.g., 4-fluoro) likely exhibit different electronic effects compared to meta/ortho substitutions, altering dipole moments and hydrogen bonding capacity.
Functional Group Modifications
Table 2: Derivatives with Carboxylic Acid or Carboxamide Groups
Key Observations :
- Carboxylic Acid Addition : Introduces negative charge at physiological pH, improving water solubility and enabling ionic interactions with targets (e.g., enzyme active sites).
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| S_NAr reaction | 2-chloro-3-nitropyridine + amine | 2 hours | 80 °C | ~90 | H2O-IPA (1:1) solvent system preferred |
| Reduction | Zn dust + conc. HCl | 45 minutes | 80 °C | Excellent | Faster than Zn/AcOH; green chemistry |
| Cyclization with aldehydes | Aldehyde addition in H2O-IPA | 10 hours | 85 °C | Excellent | Polar protic solvents favored |
This one-pot tandem process (S_NAr → reduction → cyclization) avoids isolation of intermediates, streamlining synthesis and improving overall efficiency.
Alternative Synthetic Routes and Considerations
- Use of recyclable solid acid catalysts (e.g., Al^3+-exchanged K10 clay) has been reported to facilitate the synthesis of imidazo[4,5-b]pyridine derivatives under milder and greener conditions.
- The choice of solvent is critical: polar protic solvents like H2O-IPA mixtures significantly enhance reaction rates and yields compared to aprotic solvents such as toluene or THF.
- Reduction step optimization from Zn/AcOH to Zn/HCl dramatically decreases reaction time from hours to under one hour, aligning with green chemistry principles.
Analytical and Characterization Data (Representative)
For related imidazo[4,5-c]pyridine derivatives, characterization typically involves:
| Technique | Data Example for 3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine |
|---|---|
| ^1H NMR (300 MHz) | δ 8.42 (dd), 8.08 (dd), 7.80–7.76 (m), 7.29–7.23 (m), 4.40 (t), etc. |
| ^13C NMR (75 MHz) | δ 165.8 (d, J_CF=247.5 Hz), 153.8, 148.9, 144.2, etc. |
| IR (KBr) | 2958, 2869, 1604, 1525, 1487 cm^–1 |
| MS (EI) | m/z 269 (M^+) |
| HRMS (EI) | Calculated: 269.1328; Found: 269.1324 |
These data confirm the successful synthesis and purity of the substituted imidazo[4,5-c]pyridine compounds.
Summary Table of Preparation Methodology
| Step | Starting Material | Reagents/Conditions | Key Outcome |
|---|---|---|---|
| 1. S_NAr substitution | 2-chloro-3-nitropyridine + aryl amine | H2O-IPA, 80 °C, 2 h | N-substituted intermediate formed |
| 2. Reduction | Intermediate from step 1 | Zn dust + conc. HCl, 80 °C, 45 min | Pyridine-2,3-diamine formed |
| 3. Cyclization | Diamine + substituted aldehyde | H2O-IPA, 85 °C, 10 h | Imidazo[4,5-c]pyridine formed |
| 4. Purification | Crude product | Extraction, silica gel chromatography | Pure target compound obtained |
Research Findings and Advantages
- The one-pot tandem process reduces time, labor, and waste, improving synthetic efficiency and sustainability.
- Use of water/isopropanol solvent mixtures enhances reaction rates and yields, supporting green chemistry principles.
- Avoidance of expensive Pd or Cu catalysts in the core scaffold formation reduces cost and environmental impact.
- This method allows for diverse substitution patterns by varying the aryl amine and aldehyde components, enabling the synthesis of analogues including 3-bromo-4-fluorophenyl derivatives.
Q & A
Q. What are the established synthetic routes for 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
The synthesis typically involves multistep protocols, including cyclization and functionalization. For example:
- Tritylation and deprotection : A trityl group is introduced to protect reactive sites during synthesis. Trityl chloride in acetonitrile with triethylamine achieves this step with ~78% yield .
- Pd/C-catalyzed hydrogenation : Used for deprotection, requiring careful control of reaction time (4 hours) and catalyst loading (10% Pd/C) to avoid over-reduction .
- Functionalization of the phenyl ring : Bromo and fluoro substituents are introduced via Suzuki coupling or halogenation, depending on precursor availability .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry and substituent positions. Coupling constants (e.g., J values) help distinguish between imidazole and pyridine protons .
- X-ray crystallography : SHELXL is widely used for refining crystal structures, especially to resolve torsional angles in the tetrahydroimidazopyridine core. High-resolution data (≤1.0 Å) is recommended for accurate refinement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight, particularly for halogenated derivatives where isotopic patterns (e.g., Br/F) must align with theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for imidazo[4,5-c]pyridine derivatives?
Discrepancies often arise from tautomerism or solvent effects. Methodological approaches include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring-flipping) that obscure proton environments .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 4-(4-fluorophenyl) derivatives) clarifies chemical shift trends .
- DFT calculations : Predicts theoretical NMR shifts to validate experimental data, particularly for ambiguous proton environments .
Q. What strategies optimize the Pd/C-catalyzed hydrogenation step in synthesis?
Key factors influencing yield and selectivity:
- Catalyst activation : Pre-reduction of Pd/C under H2 flow enhances activity, reducing side reactions .
- Solvent selection : Methanol is preferred for its ability to solubilize intermediates while minimizing catalyst poisoning .
- Pressure control : Atmospheric H2 pressure suffices for deprotection, but higher pressures (2–5 bar) may accelerate reaction rates without compromising selectivity .
Q. How do structural modifications (e.g., bromo vs. fluoro substituents) impact biological activity?
- Electron-withdrawing effects : Bromo substituents enhance electrophilicity, potentially increasing receptor binding affinity in P2X7 antagonists (e.g., compound 35 in preclinical studies) .
- Steric considerations : Fluorine’s smaller size allows tighter packing in crystal lattices, improving solubility compared to bulkier bromine derivatives .
- SAR studies : Comparative assays with analogs (e.g., 4-(4-pyridinyl) derivatives) reveal that halogen position (3-bromo vs. 4-fluoro) modulates target selectivity, as seen in antiviral imidazo[4,5-c]pyridines .
Q. What methods validate crystallographic data quality for this compound?
- R-factor analysis : SHELXL refinement should achieve R1 ≤ 0.05 for high-confidence structures. Discrepancies may indicate twinning or disorder .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···Br/F contacts) to confirm packing stability .
- Validation tools : PLATON or CheckCIF identifies symmetry errors, particularly in triclinic or monoclinic systems common for imidazo-pyridines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
